N,N'-bis(1,3-thiazol-2-yl)nonanediamide
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Overview
Description
N,N’-di(1,3-thiazol-2-yl)nonanediamide is a chemical compound with the molecular formula C15H20N4O2S2. It is characterized by the presence of two thiazole rings attached to a nonanediamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-di(1,3-thiazol-2-yl)nonanediamide typically involves the reaction of 1,3-thiazole-2-amine with nonanedioyl dichloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N’-di(1,3-thiazol-2-yl)nonanediamide can undergo various chemical reactions, including:
Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The thiazole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole rings can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N,N’-di(1,3-thiazol-2-yl)nonanediamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Mechanism of Action
The mechanism of action of N,N’-di(1,3-thiazol-2-yl)nonanediamide involves its interaction with specific molecular targets. For example, thiazole derivatives are known to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is similar to that of other thiazole-based compounds used in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- N,N’-di(1,3-thiazol-2-yl)hexanediamide
- N,N’-di(1,3-thiazol-2-yl)octanediamide
- N,N’-di(1,3-thiazol-2-yl)decanediamide
Uniqueness
N,N’-di(1,3-thiazol-2-yl)nonanediamide is unique due to its specific nonanediamide backbone, which may confer distinct chemical and biological properties compared to its analogs. The length of the nonanediamide chain can influence the compound’s solubility, reactivity, and interaction with biological targets .
Properties
Molecular Formula |
C15H20N4O2S2 |
---|---|
Molecular Weight |
352.5g/mol |
IUPAC Name |
N,N'-bis(1,3-thiazol-2-yl)nonanediamide |
InChI |
InChI=1S/C15H20N4O2S2/c20-12(18-14-16-8-10-22-14)6-4-2-1-3-5-7-13(21)19-15-17-9-11-23-15/h8-11H,1-7H2,(H,16,18,20)(H,17,19,21) |
InChI Key |
NDCCAQOVCORPGN-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)NC(=O)CCCCCCCC(=O)NC2=NC=CS2 |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CCCCCCCC(=O)NC2=NC=CS2 |
Origin of Product |
United States |
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